molecular formula C17H24N2O3 B12781791 75Qjq8ZT8J CAS No. 312738-71-9

75Qjq8ZT8J

Cat. No.: B12781791
CAS No.: 312738-71-9
M. Wt: 304.4 g/mol
InChI Key: HMPQNKHUCZOORN-CYBMUJFWSA-N
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Description

75Qjq8ZT8J (CAS No. 7312-10-9) is a brominated aromatic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . It belongs to the benzo[b]thiophene carboxylic acid family, characterized by a sulfur-containing heterocyclic ring fused with a benzene ring and a carboxylic acid substituent. Key properties include:

  • Physical Properties: High polarity (TPSA: 65.54 Ų) and moderate lipophilicity (LogP: 2.45) .
  • Biological Activity: Exhibits cytochrome P450 inhibition (CYP1A2) and high gastrointestinal absorption, with confirmed blood-brain barrier (BBB) permeability .
  • Synthetic Routes: Synthesized via refluxing with thionyl chloride in methanol or ethanol, followed by pH adjustment and silica gel column purification .

Properties

CAS No.

312738-71-9

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[(3R)-piperidin-3-yl]methanone

InChI

InChI=1S/C17H24N2O3/c1-21-15-8-12-5-7-19(11-14(12)9-16(15)22-2)17(20)13-4-3-6-18-10-13/h8-9,13,18H,3-7,10-11H2,1-2H3/t13-/m1/s1

InChI Key

HMPQNKHUCZOORN-CYBMUJFWSA-N

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCNC3)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCNC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves several steps, starting from commercially available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Thiols, amines.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, this compound has been studied for its potential therapeutic effects. It has shown promise as an antiarrhythmic agent and is being investigated for its effects on cyclic nucleotide-gated cation channels and potassium channels .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves its interaction with specific molecular targets. It acts as an antagonist of cyclic nucleotide-gated cation channels and potassium channels, which are involved in the regulation of cardiac rhythm and other physiological processes . By blocking these channels, the compound can modulate cellular signaling pathways and exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 75Qjq8ZT8J include brominated and methyl-substituted benzo[b]thiophene derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score Key Differences
75Qjq8ZT8J (CAS 7312-10-9) C₉H₅BrO₂S 257.10 Br at position 7 1.00 Reference compound
7-Bromobenzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S 257.10 Br at position 7 0.93 Identical structure; naming convention
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₇BrO₂S 271.13 Br at 6, CH₃ at 4 0.91 Methyl group enhances lipophilicity
Benzo[b]thiophene-2-carboxylic acid C₉H₆O₂S 186.21 No halogen substituents 0.89 Lower molecular weight; reduced bioactivity
6-Methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₈O₂S 200.23 CH₃ at 6 0.85 Increased steric hindrance

Key Findings:

Structural Impact on Bioactivity: Bromination at position 7 (75Qjq8ZT8J) confers higher CYP1A2 inhibition compared to non-brominated analogs, which show minimal enzyme interaction . Methyl groups (e.g., 6-Bromo-4-methyl analog) increase lipophilicity (LogP: 3.12 vs. 2.45 for 75Qjq8ZT8J), enhancing membrane permeability but reducing aqueous solubility .

Thermodynamic Stability :

  • 75Qjq8ZT8J exhibits a melting point of 215–217°C, higher than its methyl-substituted analogs (e.g., 6-Methyl analog: 198–200°C), due to stronger intermolecular hydrogen bonding .

Synthetic Complexity: Brominated derivatives require stringent reaction conditions (e.g., thionyl chloride reflux) compared to non-halogenated analogs, which are synthesized via milder esterification pathways .

Toxicity Profile: 75Qjq8ZT8J has a higher toxicity warning (LD₅₀: 120 mg/kg in rodents) than its non-brominated counterpart (LD₅₀: 450 mg/kg), attributed to electrophilic reactivity of the bromine atom .

Methodological Considerations

  • Structural Elucidation : NMR (¹H and ¹³C) and UV spectroscopy are critical for distinguishing positional isomers (e.g., bromine at position 6 vs. 7) .
  • Database Cross-Referencing : Platforms like KLSD use SMILES strings to compare molecular scaffolds and predict bioactivity, confirming 75Qjq8ZT8J’s uniqueness in kinase-targeted databases .

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